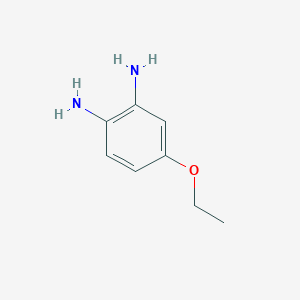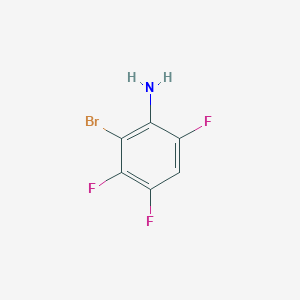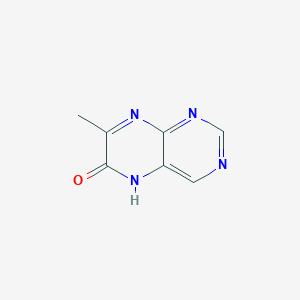
7-Methyl-6(5H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6(5H)-pteridinone, also known as 7-methylpterin, is a naturally occurring compound that plays an important role in various biological processes. It is a derivative of pterin, which is a heterocyclic compound containing a fused pyrimidine and pyrazine ring system. 7-Methyl-6(5H)-pteridinone is a yellow crystalline solid and is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 7-methyl-6(5H)-pteridinone is not fully understood. However, it is known to act as a cofactor for several enzymes, which play important roles in various biological processes. It is also known to regulate the activity of certain proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
7-Methyl-6(5H)-pteridinone has several biochemical and physiological effects. It plays an important role in the synthesis of DNA and RNA, which are essential for cell growth and division. It also regulates the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methyl-6(5H)-pteridinone in lab experiments is its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. However, one of the limitations is its instability, which makes it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 7-methyl-6(5H)-pteridinone. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and cardiovascular disease. Another area of interest is its role in regulating the immune system and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 7-methyl-6(5H)-pteridinone and its role in various biological processes.
Méthodes De Synthèse
The synthesis of 7-methyl-6(5H)-pteridinone involves the reaction of 2-amino-4-methylpyrimidine with formic acid and formamide. This reaction results in the formation of 6-formyl-7-Methyl-6(5H)-pteridinonein, which is then reduced to 7-methyl-6(5H)-pteridinone using sodium borohydride.
Applications De Recherche Scientifique
7-Methyl-6(5H)-pteridinone has been extensively studied for its various scientific research applications. It is used as a fluorescent probe to study the binding of proteins and nucleic acids. It is also used as a cofactor for several enzymes such as nitric oxide synthase and xanthine oxidase. In addition, 7-methyl-6(5H)-pteridinone is used in the synthesis of various drugs and pharmaceuticals.
Propriétés
Numéro CAS |
1128-60-5 |
|---|---|
Nom du produit |
7-Methyl-6(5H)-pteridinone |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
7-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-7(12)11-5-2-8-3-9-6(5)10-4/h2-3H,1H3,(H,11,12) |
Clé InChI |
AEPQJFISQRBSCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2NC1=O |
SMILES canonique |
CC1=NC2=NC=NC=C2NC1=O |
Synonymes |
7-Methyl-6(5H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



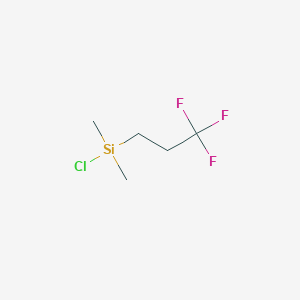
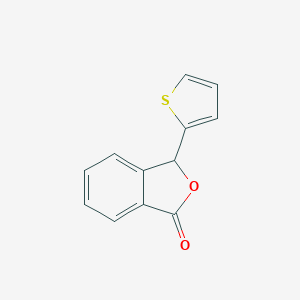
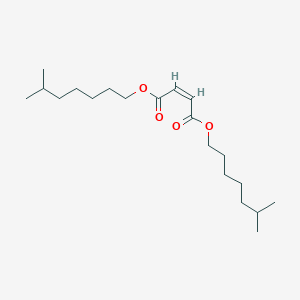
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
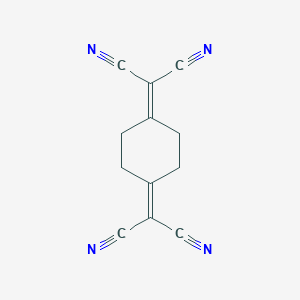
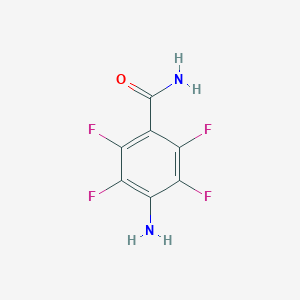
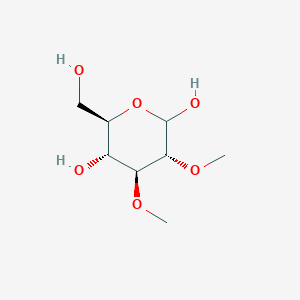
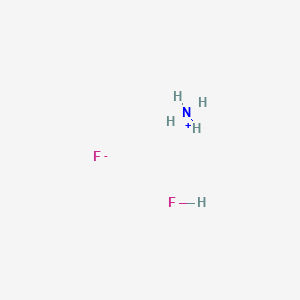
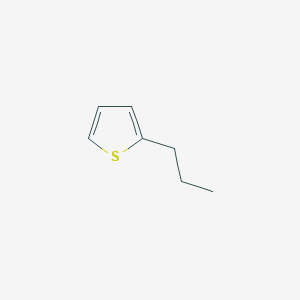
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
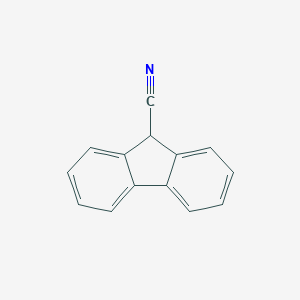
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
